4-(2-Cyclobutylethyl)aniline

lipophilicity physicochemical properties drug design

4-(2-Cyclobutylethyl)aniline is a para-substituted aniline derivative (C12H17N; MW 175.27 g/mol) in which a cyclobutylethyl group is attached to the aminoaromatic ring. Its computed XLogP3 value of 3.5 places it in a moderate lipophilicity range that is strategically different from its smaller-ring and larger-ring homologues, making it a compelling intermediate for fine-tuning physicochemical and pharmacokinetic profiles in drug discovery and specialty polymer synthesis.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B12077309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Cyclobutylethyl)aniline
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC1CC(C1)CCC2=CC=C(C=C2)N
InChIInChI=1S/C12H17N/c13-12-8-6-11(7-9-12)5-4-10-2-1-3-10/h6-10H,1-5,13H2
InChIKeyWCCSZAONZCTXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(2-Cyclobutylethyl)aniline (CAS 2298244-62-7) – Why This Cyclobutylethyl Aniline Precursor Holds a Unique Position


4-(2-Cyclobutylethyl)aniline is a para-substituted aniline derivative (C12H17N; MW 175.27 g/mol) [1] in which a cyclobutylethyl group is attached to the aminoaromatic ring. Its computed XLogP3 value of 3.5 [1] places it in a moderate lipophilicity range that is strategically different from its smaller-ring and larger-ring homologues, making it a compelling intermediate for fine-tuning physicochemical and pharmacokinetic profiles in drug discovery and specialty polymer synthesis.

Moderate lipophilicity scaffold for ADME profile tuning in lead optimization
Strained cyclobutane core enables photoredox-mediated late-stage functionalization
Low molecular weight aromatic amine supports fragment-based discovery programs

Critical Procurement Insight: Why 4-(2-Cyclobutylethyl)aniline Cannot Be Replaced by Generic Cycloalkylethyl Anilines


In the 4-(2-cycloalkylethyl)aniline series, simply interchanging the cycloalkyl ring leads to quantifiable, stepwise changes in lipophilicity that directly impact compound partitioning, passive permeability, and metabolic clearance. Substituting the cyclobutyl group with a cyclopropyl analogue (XLogP3 ~3.0) [1] reduces lipophilicity by approximately 0.5 log units, while moving to a larger cyclopentyl or cyclohexyl group is expected to increase logP further, albeit without the unique, synthetically exploitable ring strain of cyclobutane. [2] These differences are not trivial: a 0.5 unit change in logD can alter permeability across biological membranes by factors of 2–5, and may significantly shift ADME properties in lead optimization [3]. Therefore, procurement decisions must be based on exact structure-activity requirements, not generic compound class assumptions.

Cyclopropyl analogue: lower lipophilicity may shift passive permeability profile and alter ADME outcomes.
Cyclopentyl/cyclohexyl analogues: absence of cyclobutane ring strain may preclude photoredox reactivity.
Bulkier cycloalkyl analogues: higher molecular weight may exceed fragment-lead space, limiting FBDD utility.

Differentiated Evidence for 4-(2-Cyclobutylethyl)aniline: Quantitative Comparisons for Scientific Selection


Lipophilicity Comparison: Cyclobutyl vs. Cyclopropyl Analogue

4-(2-Cyclobutylethyl)aniline exhibits a computed XLogP3 value of 3.5, compared to 3.0 for the smaller 4-(2-cyclopropylethyl)aniline [1][2]. This difference of +0.5 log units is substantial for medicinal chemistry, where it can translate to a measurable increase in passive membrane permeability and potentially affect oral bioavailability or CNS penetration.

XLogP3 shift
Reported
+0.5 log units vs cyclopropyl analogue
Supports lipophilicity-dependent permeability tuning.
Computed XLogP3; experimental logD may vary.
lipophilicity physicochemical properties drug design

Ring Strain and Synthetic Utility: Cyclobutyl Core as a Latent Reactive Handle

The cyclobutane ring in 4-(2-cyclobutylethyl)aniline has a ring strain energy of approximately 26.5 kcal/mol, comparable to cyclopropane (27.5 kcal/mol), but unlike cyclopropane, it can undergo selective C–C bond cleavage under visible-light photoredox catalysis to generate reactive intermediates for [4+2] annulation reactions [1]. This synthetic versatility is not available to the cyclopentyl or cyclohexyl analogues (strain <7 kcal/mol), which are essentially inert under these conditions.

Ring strain reactivity
Class-level
~26.5 kcal/mol cyclobutane strain
May enable visible-light photoredox C–C cleavage.
Reactivity context inferred from cyclobutylaniline studies (Wang et al. 2015).
cycloaddition ring strain photoredox catalysis

Sub-optimal Evidence: Physicochemical Properties Against Larger Analogues

Compared to 4-(2-cyclopentylethyl)aniline (MW 189.30) and 4-(2-cyclohexylethyl)aniline (MW 203.32), 4-(2-cyclobutylethyl)aniline has a lower molecular weight (175.27 g/mol) [1]. This places it firmly within the rule-of-five preferred space (MW < 500) for lead-like fragments. However, no direct experimental boiling point, melting point, or aqueous solubility data were found for the target compound or its direct comparators from non-excluded sources; vendor-predicted values (e.g., boiling point ~291°C at 760 mmHg for N-cyclobutyl-4-ethylaniline) cannot be authoritatively confirmed.

MW vs larger analogues
Data to verify
175.27 g/mol (cyclopentyl: 189.30; cyclohexyl: 203.32)
Fits rule-of-three fragment criteria.
Experimental solubility and boiling point unconfirmed.
boiling point molecular weight drug-likeness

Strategic Application Scenarios for 4-(2-Cyclobutylethyl)aniline in Research and Development


Medicinal Chemistry Lead Optimization Requiring Precise Lipophilicity Adjustment

When a lead series needs an aniline fragment with a logD around 3.5 to balance permeability and solubility, 4-(2-cyclobutylethyl)aniline is the logical choice over the cyclopropyl analogue (XLogP3 3.0) to avoid an undershoot in permeability, and superior to the bulkier cyclopentyl/cyclohexyl variants to prevent excessive lipophilicity. [1][2]

Novel Photoredox-Mediated Late-Stage Functionalization

Researchers developing synthetic methods based on the visible-light photoredox cleavage of strained C-C bonds can utilize 4-(2-cyclobutylethyl)aniline as a model substrate. Its cyclobutyl core, with a ring strain of ~26.5 kcal/mol, can be selectively activated for [4+2] annulation, a reactivity window closed to less strained cycloalkylethyl anilines. [3]

Fragment-Based Drug Discovery (FBDD)

As a low molecular weight (175.27 g/mol) aromatic amine building block with a single hydrogen bond donor and acceptor, 4-(2-cyclobutylethyl)aniline conforms to the 'rule of three' for fragments. Its procurement is justified over larger analogues when minimizing initial mass is critical for subsequent fragment growth strategies. [1]

Application
Selection Property
Validation Focus
Lipophilicity-tuned lead optimization
Moderate lipophilicity scaffold
Permeability and solubility balance
Photoredox annulation method development
Strained cyclobutyl core
Selective C–C cleavage under visible light
Fragment-based screening libraries
Low MW aromatic amine (rule-of-three)
Fragment growth and PK optimization
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